
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C13H14BrClN2O and a molecular weight of 329.62 g/mol . This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to an indazole ring, along with a tetrahydropyran-2-yl substituent. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the appropriate indazole derivative, which is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions.
Formation of Tetrahydropyran-2-yl Group: The tetrahydropyran-2-yl group is introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with a suitable tetrahydropyran-2-yl halide under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, allowing for the introduction of different substituents. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.
科学的研究の応用
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole can be compared with other similar compounds, such as :
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-benzimidazole: This compound has a benzimidazole ring instead of an indazole ring, which may result in different biological activities and chemical properties.
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-pyrrole:
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-pyrazole: The pyrazole ring introduces different electronic and steric effects, which can influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of substituents and the indazole ring, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-bromo-6-chloro-5-methyl-1-(oxan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O/c1-8-10(15)6-11-9(13(8)14)7-16-17(11)12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIJXLYUWWRHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Br)C=NN2C3CCCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
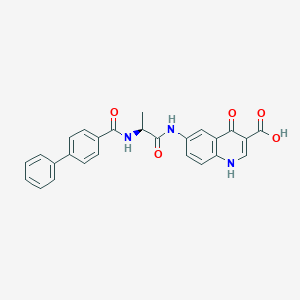
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride](/img/structure/B8218010.png)

![Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B8218034.png)
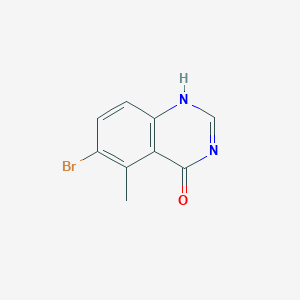
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride](/img/structure/B8218051.png)
![[(3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate](/img/structure/B8218054.png)
![3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8218067.png)
![[(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate](/img/structure/B8218079.png)

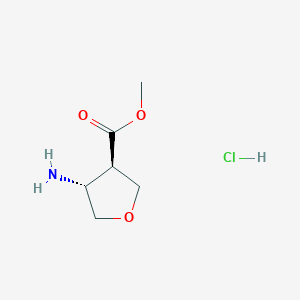
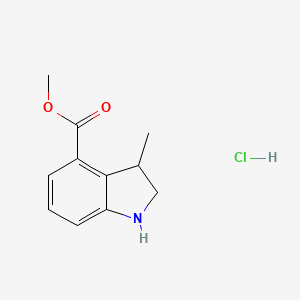
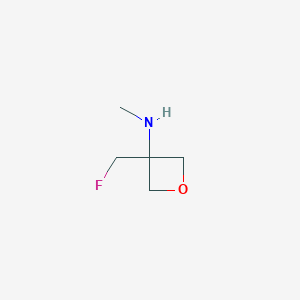
![4-Methoxypyrazolo[1,5-a]pyridin-5-amine](/img/structure/B8218100.png)
